molecular formula C18H16N2O5 B2954311 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034250-90-1

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2954311
CAS No.: 2034250-90-1
M. Wt: 340.335
InChI Key: VDHAKJFVLHASQG-UHFFFAOYSA-N
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Description

N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifuran-substituted methyl group at the N1 position and a 2-methoxyphenyl moiety at the N2 position.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(25-13)12-8-9-24-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAKJFVLHASQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the bifuran and methoxyphenyl intermediates. One common method involves the reaction of 2,3’-bifuran-5-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyaniline to yield the desired oxalamide compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield furan-2,3-dione derivatives, while reduction of the oxalamide group can produce amines.

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Groups

Key oxalamide derivatives with documented research include:

Compound Name N1 Substituent N2 Substituent Primary Application Metabolic Stability
N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide (Target) [2,3'-Bifuran]-5-ylmethyl 2-Methoxyphenyl Hypothetical flavoring agent Unknown (predicted moderate)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33) Rapid metabolism in hepatocytes; no hydrolysis
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent (FAO/WHO evaluated) Reactive metabolites; kidney toxicity at low doses
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl HIV vaccine adjuvant Not reported
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine-ethyl 5-Methyl-1H-pyrazol-3-yl Pharmacological research Moderate metabolic clearance

Key Observations :

  • Receptor Specificity : Pyridinyl-ethyl substituents (e.g., S336) correlate with umami receptor (hTAS1R1/hTAS1R3) activation, whereas methoxyphenyl groups (target compound) are untested but may favor aromatic interactions in flavor or drug receptors .
Metabolic and Toxicological Profiles
  • Metabolism: S336 and No. 2225 undergo rapid hepatic metabolism without amide bond hydrolysis, suggesting that the oxalamide core is resistant to enzymatic cleavage . However, No. 2225 forms reactive metabolites linked to nephrotoxicity, highlighting risks associated with methoxybenzyl groups . The target compound’s bifuran group may undergo oxidative metabolism (e.g., furan ring opening), a pathway observed in furan-containing drugs, which could generate toxic intermediates .
  • Toxicity: No. 2225 demonstrated low-dose kidney toxicity in preclinical models, leading to FAO/WHO recommendations for additional safety data . Bifuran derivatives in other chemical classes (e.g., environmental pollutants) are associated with hepatotoxicity, raising concerns for analogous oxalamides .

Biological Activity

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound notable for its unique structural features, particularly the bifuran moiety and oxalamide group. This compound has garnered attention in various scientific disciplines due to its potential biological activities and applications in drug design and synthesis.

Structural Properties

The molecular structure of this compound can be described as follows:

  • Bifuran Moiety : This component contributes to the compound's electronic properties, enabling interactions with biological targets.
  • Oxalamide Group : This functional group is known for its ability to form hydrogen bonds, which is crucial for biological interactions.
  • Methoxyphenyl Group : This aromatic ring enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The bifuran moiety is capable of engaging with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes relevant in metabolic pathways. For instance, its interaction with enzymes like acetylcholinesterase (AChE) could be explored for neuroprotective applications.

Case Study 1: Anticancer Activity

In vitro studies on human pancreatic cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The MTT assay indicated a dose-dependent response, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
Patu898815Induction of apoptosis
SGC790120Cell cycle arrest
SMMC772112Inhibition of proliferation

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects on AChE. The findings revealed that this compound exhibited competitive inhibition with an IC50 value indicative of moderate potency.

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase (AChE)25Competitive

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N1-(2-methoxyphenyl)-N2-(2-furylmethyl)oxalamideModerate AChE inhibitionLacks bifuran moiety
N1-(2-methoxyphenyl)-N2-(2-thienylmethyl)oxalamideLow cytotoxicityContains thienyl instead of bifuran
N1-(2-methoxyphenyl)-N2-(2-pyrrolylmethyl)oxalamideLimited data availablePyrrole ring influences activity

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